molecular formula C9H10ClNO B14835845 3-Chloro-4-cyclopropoxy-2-methylpyridine

3-Chloro-4-cyclopropoxy-2-methylpyridine

Cat. No.: B14835845
M. Wt: 183.63 g/mol
InChI Key: QYHRXPJCRKIRAG-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C9H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxy-2-methylpyridine typically involves the reaction of 3-chloro-2-methylpyridine with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the cyclopropoxy group. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxy-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl-substituted pyridines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include reduced pyridine derivatives with cyclopropyl substitution.

Scientific Research Applications

3-Chloro-4-cyclopropoxy-2-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxy-2-methylpyridine
  • 3-Chloro-2-cyclopropoxy-4-methylpyridine
  • 4-Chloro-3-methylpyridine

Comparison

Compared to these similar compounds, 3-Chloro-4-cyclopropoxy-2-methylpyridine is unique due to the presence of both the cyclopropoxy and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-9(10)8(4-5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

QYHRXPJCRKIRAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Cl)OC2CC2

Origin of Product

United States

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